molecular formula C10H11BrFNO2 B12114915 Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Cat. No.: B12114915
M. Wt: 276.10 g/mol
InChI Key: ZVRVNDVYGDWWHN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a chemical compound with the following structural formula:

CH3CH(NH2)COOCH3\text{CH}_3\text{CH}(NH_2)\text{COOCH}_3 CH3​CH(NH2​)COOCH3​

It belongs to the class of amino acid derivatives and is commonly used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves several steps. One common synthetic route includes the following reactions:

  • Bromination

    • Start with 2-fluorobenzaldehyde.
    • React it with bromine to introduce the bromine atom at the para position.
    • Obtain 4-bromo-2-fluorobenzaldehyde.
  • Reductive Amination

    • Combine 4-bromo-2-fluorobenzaldehyde with methylamine.
    • Use a reducing agent (such as sodium borohydride) to form the desired product, this compound.

Industrial Production:

Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.

Chemical Reactions Analysis

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions:

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Substitution reactions at the bromine or fluorine positions.

    Ester Hydrolysis: Hydrolysis of the ester bond to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Investigated for its reactivity in various reactions.

Biology and Medicine:

  • May have potential pharmacological applications due to its structural features.
  • Research into its biological activity and potential drug development.

Industry:

  • Used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate stands out due to its unique combination of fluorine and bromine substituents. Similar compounds include other amino acid derivatives and related esters.

Properties

IUPAC Name

methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRVNDVYGDWWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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